molecular formula C12H10N2O5 B14714028 Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate CAS No. 17952-99-7

Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate

Cat. No.: B14714028
CAS No.: 17952-99-7
M. Wt: 262.22 g/mol
InChI Key: UHWJPZIPHYGHSX-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by oxidation . The reaction conditions often include refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

17952-99-7

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 1,2-dioxido-4-oxo-5-phenylpyrazole-1,2-diium-3-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)10-11(15)9(13(17)14(10)18)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

UHWJPZIPHYGHSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-]

Origin of Product

United States

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